17-Hydroxyprogesterone heptanoate

Catalog No.
S601501
CAS No.
4596-16-1
M.F
C28H42O4
M. Wt
442.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
17-Hydroxyprogesterone heptanoate

CAS Number

4596-16-1

Product Name

17-Hydroxyprogesterone heptanoate

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate

Molecular Formula

C28H42O4

Molecular Weight

442.6 g/mol

InChI

InChI=1S/C28H42O4/c1-5-6-7-8-9-25(31)32-28(19(2)29)17-14-24-22-11-10-20-18-21(30)12-15-26(20,3)23(22)13-16-27(24,28)4/h18,22-24H,5-17H2,1-4H3/t22-,23+,24+,26+,27+,28+/m1/s1

InChI Key

NKJYZYWCGKSMSV-BDPSOKNUSA-N

SMILES

CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C

Synonyms

17-alpha-hydroxyprogesterone heptanoate, 17-hydroxyprogesterone heptanoate

Canonical SMILES

CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C

Isomeric SMILES

CCCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C

Synthesis and Availability:

Pharmacological Properties:

OHPH is a long-acting progestin, meaning its effects last for a prolonged period after administration. This property makes it suitable for research studies where sustained exposure to a progestogen is desired. Similar to other progestins, OHPH works by binding to progesterone receptors in various tissues throughout the body, influencing various physiological processes. These include:

  • Regulation of the menstrual cycle: Progesterone plays a crucial role in preparing the uterus for pregnancy and maintaining a healthy uterine lining. OHPH can be used to mimic these effects in research settings, such as studying menstrual disorders or the effects of hormone therapy [].
  • Suppression of ovulation: Progestins like OHPH can inhibit ovulation, the release of an egg from the ovary. This property can be valuable in research on fertility control methods or understanding the regulation of ovulation.
  • Investigation of hormone-dependent cancers: Some cancers, such as certain breast and endometrial cancers, are sensitive to progesterone. Researchers may use OHPH to study the effects of progestins on these cancers and to develop potential treatment strategies.

Limitations and Safety Considerations:

While OHPH offers unique advantages in certain research applications, it is essential to consider its limitations and safety aspects.

  • Limited availability: As mentioned earlier, OHPH is not widely used clinically and may not be readily available from all suppliers. This can potentially hinder research efforts.
  • Side effects: Like other progestins, OHPH can cause various side effects, including irregular bleeding, breast tenderness, and mood changes. Researchers need to carefully consider these risks and implement appropriate safety measures when using OHPH in their studies [].
  • Ethical considerations: As with any research involving hormonal interventions, ethical considerations are paramount. Researchers must obtain informed consent from participants and ensure the study design adheres to ethical guidelines.

17-Hydroxyprogesterone heptanoate is a synthetic derivative of the natural hormone progesterone, specifically modified to include a heptanoate ester group. This compound has the molecular formula C28H42O4C_{28}H_{42}O_{4} and a molecular weight of approximately 442.64 g/mol. It is primarily used in medical applications, especially in hormone replacement therapies and for the treatment of certain hormonal disorders. The compound is characterized by its white to pale yellow solid appearance and has a melting point ranging from 112 to 115 degrees Celsius .

OHPH acts as a progestin, mimicking the effects of progesterone in the body []. Once injected, the heptanoate ester is cleaved, releasing 17α-hydroxyprogesterone. This binds to progesterone receptors in target tissues like the uterus, endometrium, and breasts, influencing various cellular processes. These processes include regulating the menstrual cycle, supporting pregnancy, and inhibiting ovulation [].

  • Breakthrough bleeding or spotting
  • Breast tenderness
  • Fluid retention
  • Mood swings

The chemical behavior of 17-hydroxyprogesterone heptanoate is influenced by its ester functionality, which can undergo hydrolysis to yield 17-hydroxyprogesterone and heptanoic acid in the presence of water or under acidic or basic conditions. This reaction is significant in biological systems where enzymes such as esterases catalyze the hydrolysis of esters. Additionally, it can participate in various chemical transformations typical of steroid hormones, including oxidation and reduction reactions that modify its functional groups, impacting its biological activity .

17-Hydroxyprogesterone heptanoate exhibits biological activity similar to that of natural progesterone. It plays a crucial role in regulating various physiological processes, including menstrual cycle regulation, pregnancy maintenance, and hormonal balance. The compound is particularly important in the context of congenital adrenal hyperplasia, where it is used to monitor and manage hormone levels in affected individuals. Its pharmacological effects are mediated through binding to progesterone receptors, influencing gene expression and cellular responses related to reproductive health .

The synthesis of 17-hydroxyprogesterone heptanoate typically involves the esterification of 17-hydroxyprogesterone with heptanoic acid. This process can be facilitated by using acid catalysts such as sulfuric acid or through enzymatic methods employing lipases for more specific reactions. The general reaction can be represented as follows:

17 Hydroxyprogesterone+Heptanoic AcidAcid Catalyst17 Hydroxyprogesterone Heptanoate+Water\text{17 Hydroxyprogesterone}+\text{Heptanoic Acid}\xrightarrow{\text{Acid Catalyst}}\text{17 Hydroxyprogesterone Heptanoate}+\text{Water}

This method allows for the production of the ester with high purity and yield when optimized correctly .

The primary applications of 17-hydroxyprogesterone heptanoate include:

  • Hormonal Therapy: Used in hormone replacement therapy for individuals with low progesterone levels.
  • Congenital Adrenal Hyperplasia Treatment: Helps manage and monitor hormone levels in patients with adrenal gland disorders.
  • Fertility Treatments: Employed in protocols for assisted reproductive technologies to support uterine lining development.

Additionally, it is utilized in research settings to study steroid hormone interactions and effects on various biological systems .

Studies on the interactions of 17-hydroxyprogesterone heptanoate with other hormones and receptors have shown that it can influence the activity of estrogen and androgen receptors, potentially modulating their effects on target tissues. Its interactions are essential for understanding its role in reproductive health and disorders. Furthermore, research indicates that it may have implications for cancer biology due to its hormonal activity, necessitating careful examination of its long-term effects on fertility and fetal development .

Several compounds share structural similarities with 17-hydroxyprogesterone heptanoate. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
ProgesteroneCore steroid structureNatural hormone; shorter half-life
17-HydroxyprogesteroneHydroxyl groupIntermediate in steroidogenesis; used for diagnostics
Hydroxyprogesterone caproateCaproate esterSimilar uses but different chain length affects solubility
Medroxyprogesterone acetateAcetate esterWidely used contraceptive; different pharmacokinetics

17-Hydroxyprogesterone heptanoate stands out due to its longer duration of action compared to natural progesterone and its specific applications in treating hormonal imbalances related to adrenal function disorders .

XLogP3

6.2

UNII

HGN17RX8K8

GHS Hazard Statements

Aggregated GHS information provided by 24 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

4596-16-1

Wikipedia

Hydroxyprogesterone heptanoate

Dates

Modify: 2024-04-15

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